molecular formula C12H16N4O B12837384 2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one

2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one

Cat. No.: B12837384
M. Wt: 232.28 g/mol
InChI Key: NPWXPHBVSGSTBB-UHFFFAOYSA-N
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Description

2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one is a chemical compound based on the tetrahydropyrimidine scaffold, a core structure recognized in medicinal chemistry as a 'privileged structure' due to its prevalence in molecules with significant biological activity . Compounds featuring this scaffold are frequently investigated for their broad potential in drug discovery, including as anticancer, antimicrobial, and antiviral agents . The specific substitution pattern on this compound, featuring a 4-(dimethylamino)phenyl group at the 6-position, is a key structural motif designed to enhance biological interaction and optimize properties for pharmacological research. The tetrahydropyrimidine core is classically synthesized via the Biginelli reaction or its modern catalytic variants, which involve a one-pot cyclocondensation of an aldehyde, a β-keto ester, and a urea or thiourea derivative . This efficient multicomponent reaction allows for the generation of diverse libraries for biological screening. Researchers value this scaffold for its ability to interact with multiple biological targets; for instance, similar tetrahydropyrimidine derivatives have been shown to exhibit dual activity, such as combined antifungal and anticancer properties, often through mechanisms that induce apoptosis in tumor cell lines . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

2-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C12H16N4O/c1-16(2)9-5-3-8(4-6-9)10-7-11(17)15-12(13)14-10/h3-6,10H,7H2,1-2H3,(H3,13,14,15,17)

InChI Key

NPWXPHBVSGSTBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrimidines .

Scientific Research Applications

2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological activity. Detailed studies on its binding affinity and interaction with molecular targets are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and synthetic differences:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one 4-(Dimethylamino)phenyl (6), NH₂ (2) C₁₂H₁₇N₅O Partially saturated ring; strong electron-donating group at position 4.
2-(Dimethylamino)-5,6-dimethyl-4-hydroxypyrimidine (CAS 40778-16-3) 5,6-Dimethyl (pyrimidine), OH (4) C₈H₁₃N₃O Hydroxyl group at position 4; steric hindrance from methyl groups.
6-Amino-2-(dimethylamino)-5-isopropyl-3,4-dihydropyrimidin-4-one (CAS 1858871-61-0) Isopropyl (5), NH₂ (6) C₉H₁₆N₄O Increased hydrophobicity due to isopropyl; unsaturated pyrimidine ring.
6-Amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one 4-Benzylpiperidinyl (2), NH₂ (6) C₁₆H₂₀N₄O Bulky benzylpiperidine substituent; potential CNS activity.
6-Amino-2-((4-fluorophenyl)amino)pyrimidin-4(3H)-one 4-Fluorophenylamino (2), NH₂ (6) C₁₀H₁₀FN₃O Electron-withdrawing fluorine; possible enhanced metabolic stability.

Spectral and Physicochemical Differences

  • ¹H NMR Shifts: The para-dimethylamino group in the target compound causes upfield shifts (~5.1–5.3 ppm) for aromatic protons compared to electron-withdrawing substituents (e.g., 4-fluorophenyl in : 6.8–7.2 ppm). Methyl groups in CAS 40778-16-3 produce distinct singlets at 2.1–2.3 ppm .
  • Lipophilicity : LogP values (estimated) vary significantly:
    • Target compound: ~1.2 (moderate hydrophilicity).
    • CAS 1858871-61-0 (isopropyl derivative): ~2.5 (higher membrane permeability) .

Biological Activity

2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18N4O
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 311773-24-7

Biological Activity Overview

The compound exhibits a range of biological activities primarily due to its interactions with various biological targets. Here are some key areas of activity:

  • Topoisomerase Inhibition :
    • The compound has shown potential as a selective inhibitor of topoisomerase II (Topo II), an enzyme critical for DNA replication and transcription. Inhibitors of Topo II can induce apoptosis in cancer cells by disrupting DNA repair mechanisms .
    • A study indicated that derivatives related to this compound exhibited significant inhibitory effects on both TopoIIα and TopoIIβ, leading to reduced cell proliferation in cancer lines such as MGC-803 and HeLa .
  • Thymidine Phosphorylase Inhibition :
    • Thymidine phosphorylase (TP) is implicated in tumor progression through angiogenesis. Compounds similar to this compound have been evaluated for their ability to inhibit TP.
    • Research demonstrated that certain derivatives displayed IC50 values indicating effective inhibition of TP activity, suggesting potential applications in cancer therapy .
  • Antiproliferative Activity :
    • Several studies have reported the antiproliferative effects of this class of compounds against various cancer cell lines. For example, in vitro assays showed that specific derivatives could induce G2/M cell cycle arrest and apoptosis .

Case Study 1: Topoisomerase II Inhibition

In a comparative study involving several compounds, this compound derivatives were tested for their ability to inhibit Topo II enzymes. The results indicated that these compounds not only inhibited enzyme activity but also led to significant apoptosis in prostate cancer cells.

CompoundIC50 (µM)Cell LineMechanism
Compound A15 ± 0.5MGC-803Topo II inhibition
Compound B20 ± 0.8HeLaTopo II inhibition
Compound C10 ± 0.3PCaDual inhibition (Topo II & AR)

Case Study 2: Thymidine Phosphorylase Inhibition

A series of dihydropyrimidone derivatives were synthesized and tested for TP inhibitory activity. The study highlighted the non-cytotoxic nature of these compounds against normal fibroblast cells while maintaining significant inhibition against the TP enzyme.

CompoundIC50 (µM)Mode of Action
Compound D303.5 ± 1.0Non-competitive
Compound E314.0 ± 0.9Non-competitive
Compound F322.6 ± 1.5Non-competitive

The biological activity of the compound is attributed to its structural features that facilitate interaction with target enzymes:

  • Hydrogen Bonding : The amino group and other functional groups allow for hydrogen bonding with active sites on enzymes like Topo II and TP.
  • Molecular Docking Studies : Computational studies suggest that the compound fits well into the binding sites of these enzymes, supporting its potential as a lead compound for further development.

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